4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one
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Overview
Description
4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that combines an imidazo[4,5-b]pyridine moiety with a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one typically involves the formation of the imidazo[4,5-b]pyridine core followed by the introduction of the cyclohexa-2,5-dien-1-one moiety. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate pyridine and imidazole precursors, cyclization reactions can be employed to form the imidazo[4,5-b]pyridine core.
Condensation Reactions: The cyclohexa-2,5-dien-1-one ring can be introduced through condensation reactions with suitable aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[4,5-b]pyridine moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one: Shares the imidazo[4,5-b]pyridine core but lacks the cyclohexa-2,5-dien-1-one moiety.
Imidazo[4,5-b]pyridin-2-ol: Another related compound with a hydroxyl group instead of the cyclohexa-2,5-dien-1-one ring.
Uniqueness
The uniqueness of 4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one lies in its combined structure, which imparts distinct chemical and biological properties not found in its simpler analogs .
Properties
CAS No. |
53929-92-3 |
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Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-(1H-imidazo[4,5-b]pyridin-2-yl)phenol |
InChI |
InChI=1S/C12H9N3O/c16-9-5-3-8(4-6-9)11-14-10-2-1-7-13-12(10)15-11/h1-7,16H,(H,13,14,15) |
InChI Key |
LRYVKHLAKHIYMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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